N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide
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Overview
Description
N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide is a compound that features an imidazole ring, a hydroxy group, and a propanimidamide moiety Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo derivatives, while reduction of the imidazole ring can produce saturated imidazole derivatives.
Scientific Research Applications
N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as an enzyme inhibitor, affecting various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting the activity of metalloenzymes. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The propanimidamide moiety can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)sulfanylpropanimidamide
- N-Hydroxy-3-(1H-imidazol-2-yl)propanimidamide
Uniqueness
N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both hydroxy and propanimidamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
N'-hydroxy-3-imidazol-1-ylpropanimidamide |
InChI |
InChI=1S/C6H10N4O/c7-6(9-11)1-3-10-4-2-8-5-10/h2,4-5,11H,1,3H2,(H2,7,9) |
InChI Key |
QSLNDJKQVCBVJR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C=N1)CC/C(=N/O)/N |
Canonical SMILES |
C1=CN(C=N1)CCC(=NO)N |
Origin of Product |
United States |
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